4,4-Butanediyldioxydibenzoic acid
Description
4,4-Butanediyldioxydibenzoic acid is a dicarboxylic acid derivative characterized by two benzoic acid groups linked via a butanediyldioxy (-O-(CH₂)₄-O-) bridge. This structural motif confers unique physicochemical properties, such as enhanced flexibility and solubility compared to rigid aromatic linkers.
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[4-(2-carboxyphenoxy)butoxy]benzoic acid |
InChI |
InChI=1S/C18H18O6/c19-17(20)13-7-1-3-9-15(13)23-11-5-6-12-24-16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |
InChI Key |
OMIIMKOQSJRAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Butanediyldioxydibenzoic acid can be achieved through several methods. One common approach involves the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent and a polar high-boiling point solvent. The reaction is typically carried out at temperatures ranging from 140°C to 280°C until the content of 4-chlorobenzoic acid in the reaction system is reduced to 0.1-0.5%. The polar solvent is then diluted with water to precipitate the 4,4-Butanediyldioxydibenzoic acid .
Industrial Production Methods
Industrial production of 4,4-Butanediyldioxydibenzoic acid often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and quality, with careful control of reaction conditions to ensure consistency and efficiency. The use of readily available raw materials and mild reaction conditions makes this method cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Butanediyldioxydibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The aromatic rings in 4,4-Butanediyldioxydibenzoic acid can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds .
Scientific Research Applications
4,4-Butanediyldioxydibenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of high-performance polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 4,4-Butanediyldioxydibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features:
| Compound Name | Linker/Bridge | Functional Groups | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 4,4-Butanediyldioxydibenzoic acid | -O-(CH₂)₄-O- | Two -COOH, ether linkage | Not provided | C₁₈H₁₈O₆ |
| 4-Hydroxybenzoic acid | None (monomer) | -COOH, -OH (para) | 99-96-7 | C₇H₆O₃ |
| 4,4′-Methylenedibenzoic acid | -CH₂- | Two -COOH (para) | Not provided | C₁₅H₁₂O₄ |
| Caffeic acid | Propenoic acid (-CH=CH-) | -COOH, two -OH (3,4 positions) | 331-39-5 | C₉H₈O₄ |
Physicochemical Properties
Data inferred from analogs and related compounds:
Key Research Findings
- 4-Hydroxybenzoic Acid : Used as a precursor for parabens and liquid crystals. Its para-hydroxyl group enhances hydrogen-bonding capacity, influencing crystal packing .
- 4,4′-Methylenedibenzoic Acid : The methylene bridge facilitates coordination with metals (e.g., Zn²⁺, Cu²⁺), making it valuable in MOF synthesis for gas storage .
- Caffeic Acid : The conjugated diene and catechol groups contribute to radical scavenging activity, with applications in nutraceuticals and anti-aging formulations .
- Butanediyldioxy Analogs : The flexible ether linker may improve solubility in polar aprotic solvents (e.g., DMF), favoring use in supramolecular chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
